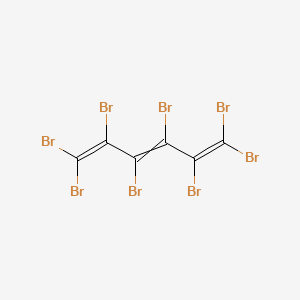
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is a brominated organic compound with the molecular formula C6H2Br8 It is characterized by the presence of eight bromine atoms attached to a hexa-1,3,5-triene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene typically involves the bromination of hexa-1,3,5-triene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of brominated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce partially brominated compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can affect the stability and reactivity of the triene backbone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexabromobenzene (C6Br6): A brominated aromatic compound with six bromine atoms attached to a benzene ring.
Tetrabromoethylene (C2Br4): A brominated alkene with four bromine atoms attached to an ethylene backbone.
Octabromodiphenyl ether (C12H2Br8O): A brominated diphenyl ether with eight bromine atoms.
Uniqueness
1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is unique due to its specific arrangement of bromine atoms on a triene backbone, which imparts distinct chemical and physical properties. Its high degree of bromination and the presence of a conjugated triene system make it a valuable compound for various applications, distinguishing it from other brominated compounds.
Eigenschaften
CAS-Nummer |
125223-87-2 |
|---|---|
Molekularformel |
C6Br8 |
Molekulargewicht |
711.3 g/mol |
IUPAC-Name |
1,1,2,3,4,5,6,6-octabromohexa-1,3,5-triene |
InChI |
InChI=1S/C6Br8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14 |
InChI-Schlüssel |
SHSJRNKUCHCRFT-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(C(=C(Br)Br)Br)Br)(C(=C(Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


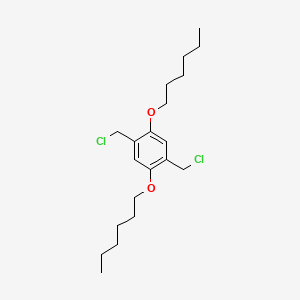
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
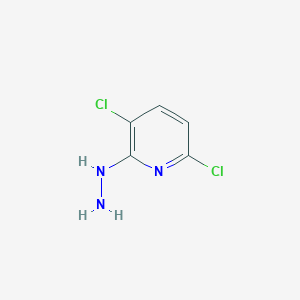

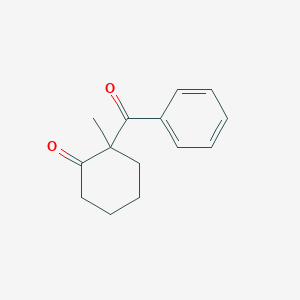
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)


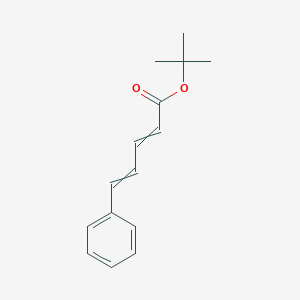
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
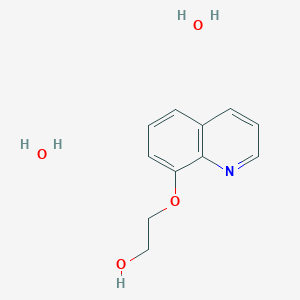
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)
